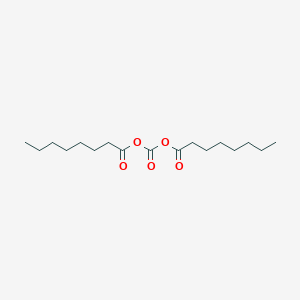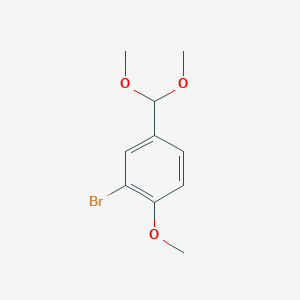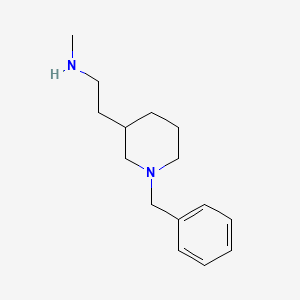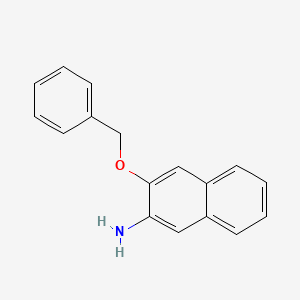
3-Benzyloxynaphthalen-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxynaphthalen-2-ylamine is an organic compound that belongs to the class of naphthylamines It features a naphthalene ring system substituted with a benzyloxy group at the 3-position and an amine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxynaphthalen-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, such as 2-naphthol and benzyl chloride.
Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 2-naphthol with benzyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions.
Amination: The resulting 3-benzyloxynaphthalene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyloxynaphthalen-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as naphthylamines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthylamines.
Applications De Recherche Scientifique
3-Benzyloxynaphthalen-2-ylamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Benzyloxynaphthalen-2-ylamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthylamine: A structurally similar compound with an amine group at the 2-position of the naphthalene ring.
3-Benzyloxypyridin-2-amine: Another compound with a benzyloxy group and an amine group, but with a pyridine ring instead of a naphthalene ring.
Uniqueness
3-Benzyloxynaphthalen-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyloxy group and an amine group on the naphthalene ring makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H15NO |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
3-phenylmethoxynaphthalen-2-amine |
InChI |
InChI=1S/C17H15NO/c18-16-10-14-8-4-5-9-15(14)11-17(16)19-12-13-6-2-1-3-7-13/h1-11H,12,18H2 |
Clé InChI |
YWSITNKCZVAVCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


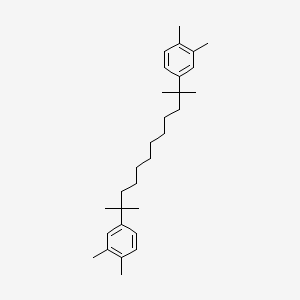
![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)
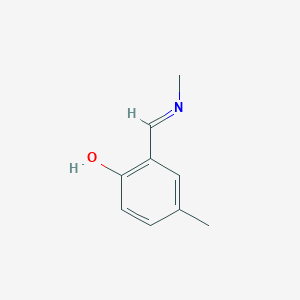

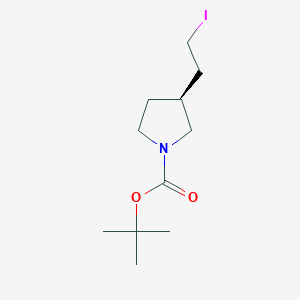
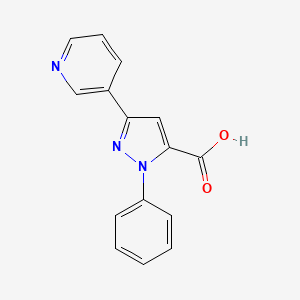
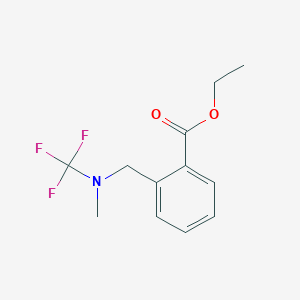
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)

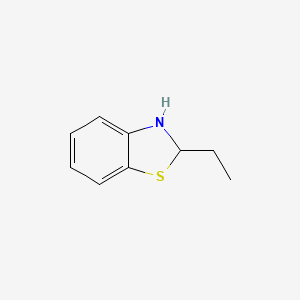
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
